![molecular formula C15H19NO3S2 B2363899 N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide CAS No. 1708401-71-1](/img/structure/B2363899.png)
N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide, commonly known as TAK-715, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Optical Properties
Research by Bogza et al. (2018) explored the synthesis of N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes, a class of compounds related to N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide. These compounds were used to prepare 4,5-dihydrothieno[3,2-c]quinoline derivatives, demonstrating moderate to high fluorescence quantum yields. These findings suggest potential applications in optical materials, such as invisible ink dyes (Bogza et al., 2018).
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide, for their ability to bind to DNA and cleave it. These complexes exhibited antiproliferative activity in human tumor cells, indicating potential applications in cancer research and treatment (González-Álvarez et al., 2013).
Polymer Functionalization
Hori et al. (2011) synthesized poly(N-tosyl-ethylene imine-alt-ethylene sulfide) using 4-methylbenzenesulfonamide derivatives, highlighting the role of sulfonamide derivatives in polymer chemistry. This work illustrates how such compounds can be used to functionalize polymers, enhancing their solubility and thermal properties (Hori et al., 2011).
Antimicrobial and Antiproliferative Agents
El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives and tested them for antimicrobial and antiproliferative properties. The study highlights the potential of sulfonamide derivatives in developing new pharmaceutical agents for treating infections and cancer (El-Gilil, 2019).
properties
IUPAC Name |
N-[2-(hydroxymethyl)thiophen-3-yl]-N-methyl-4-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-11(2)12-4-6-13(7-5-12)21(18,19)16(3)14-8-9-20-15(14)10-17/h4-9,11,17H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUIYXDYBQYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

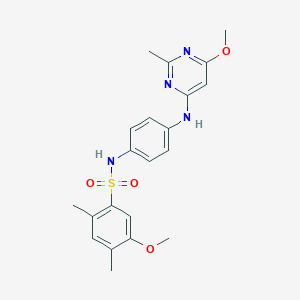
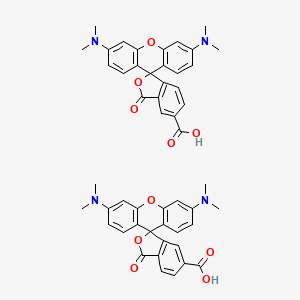
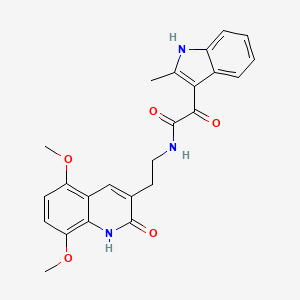
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
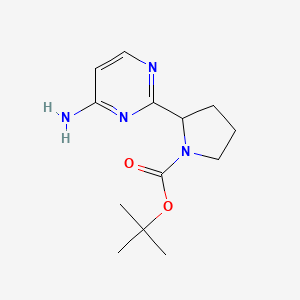
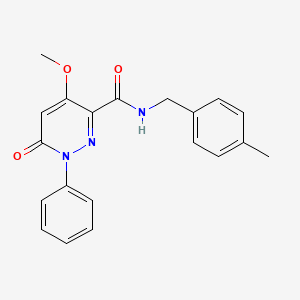
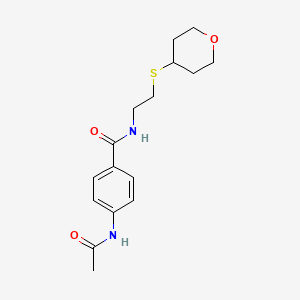
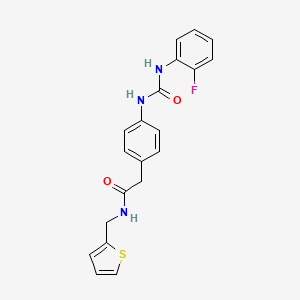
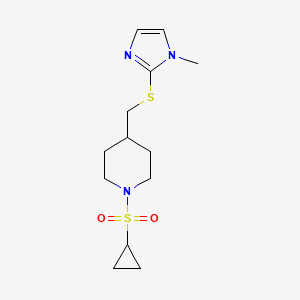

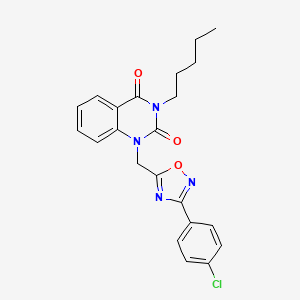
![(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2363836.png)
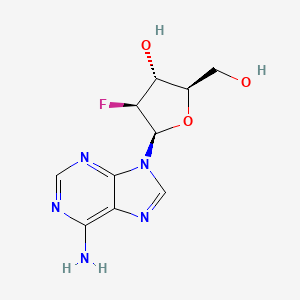
![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)